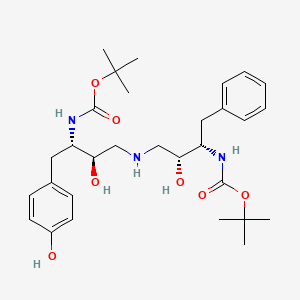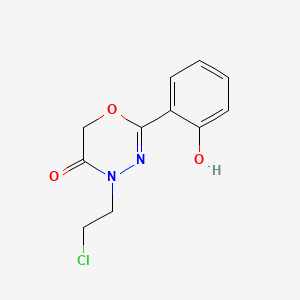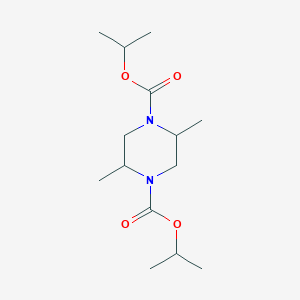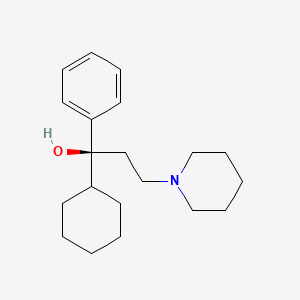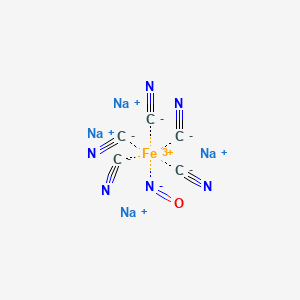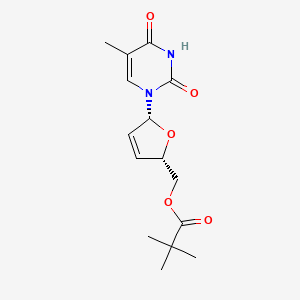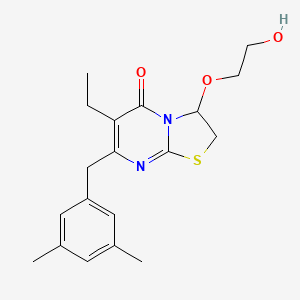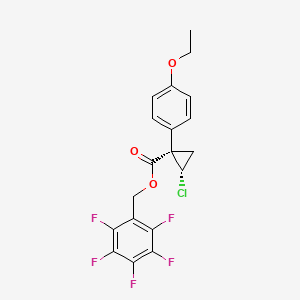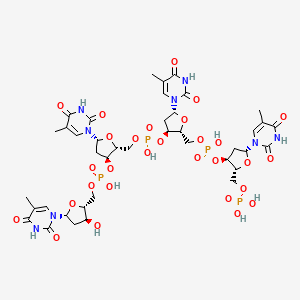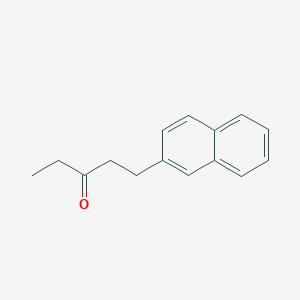
1-Fluoro-1,1,3-propanetricarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-1,1,3-propanetricarboxamide is an organofluorine compound with the molecular formula C₄H₆FNO₃ This compound is characterized by the presence of a fluorine atom attached to the first carbon of a propanetricarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-1,1,3-propanetricarboxamide can be synthesized through the dehydration condensation of carboxylic acids with amines using tetraalkoxysilanes, particularly tetrakis (perfluoroalkoxy)silanes . This method involves the reaction of silicon tetrachloride with sodium 1,1,1,3,3,3-hexafluoro-2-propoxide to form tetrakis (1,1,1,3,3,3-hexafluoro-2-propoxy)silane, which then acts as a dehydrating reagent to produce carboxamides in good to high yields .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar dehydration condensation methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-1,1,3-propanetricarboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium carbonate and phenols, typically carried out in dimethylformamide at elevated temperatures.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be used depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield different fluorinated derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
1-Fluoro-1,1,3-propanetricarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Fluoro-1,1,3-propanetricarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-Fluoro-1,1,3-propanetricarboxylate
- 1-Fluoro-1,1,3-propanetricarboxylic acid
- 1-Fluoro-1,1,3-propanetricarboxylamide
Uniqueness: 1-Fluoro-1,1,3-propanetricarboxamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to its non-fluorinated analogs. This uniqueness makes it valuable for specific applications where fluorination is desired.
Properties
CAS No. |
18491-25-3 |
|---|---|
Molecular Formula |
C6H10FN3O3 |
Molecular Weight |
191.16 g/mol |
IUPAC Name |
1-fluoropropane-1,1,3-tricarboxamide |
InChI |
InChI=1S/C6H10FN3O3/c7-6(4(9)12,5(10)13)2-1-3(8)11/h1-2H2,(H2,8,11)(H2,9,12)(H2,10,13) |
InChI Key |
ROIBLFPIPDWQSB-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)N)(C(=O)N)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


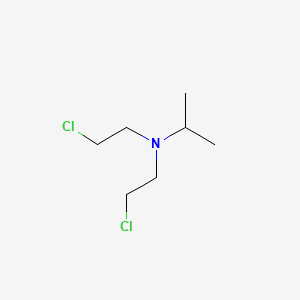
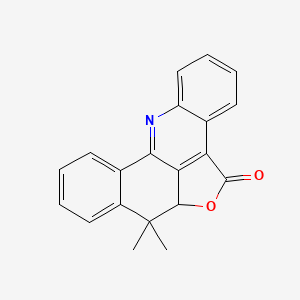

![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
